molecular formula C9H5NS B1273736 1-Benzothiophene-5-carbonitrile CAS No. 2060-63-1

1-Benzothiophene-5-carbonitrile

Cat. No.: B1273736
CAS No.: 2060-63-1
M. Wt: 159.21 g/mol
InChI Key: IPJUOWGTGHKFKN-UHFFFAOYSA-N
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Description

1-Benzothiophene-5-carbonitrile is a useful research compound. Its molecular formula is C9H5NS and its molecular weight is 159.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Evaluation of Effects on In Vitro Pentosidine Formation : The compound 1-Benzothiophene-5-carbonitrile has been used in the synthesis of new heterocycles, such as [1]benzothieno[3′,2′:2,3]thiepino[4,5-d]pyrimidines, which were evaluated for their in vitro inhibitory activity on the formation of pentosidine, a representative advanced glycation end product (Okuda et al., 2014).

  • Antiplatelet Aggregation Activity : A study involved the reaction of this compound derivatives to synthesize [1]benzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines. These new compounds were evaluated for their ability to inhibit platelet aggregation in vitro (Okuda et al., 2013).

Chemical Synthesis and Modification

  • Regioselective Synthesis : The compound plays a role in the synthesis of benzothiophenes, crucial in constructing molecules for modern medical challenges. A study demonstrated a novel method for C3-functionalized benzothiophenes using benzothiophene S-oxides (Shrives et al., 2017).

  • Palladium-Catalyzed Synthesis : Research on this compound led to novel approaches for synthesizing benzothiophene derivatives, important for chemical and pharmaceutical applications (Gabriele et al., 2011).

  • Synthesis of Imino-Benzothiophene Derivatives : This compound has been used to develop efficient methods for preparing 1 (3H)-imino-2-benzothiophene and 1-imino-1H-2-benzothiopyran derivatives (Kobayashi et al., 2007).

  • Microwave-Assisted Synthesis : Studies have shown that this compound is used in microwave-assisted synthesis, proving to be more efficient than conventional methods (Gaonkar et al., 2014).

Advanced Material Development

  • Electrochromic Properties : Research has been conducted on derivatives of this compound to investigate the electrochromic properties of polymers for potential application in electronic devices (Abaci et al., 2016).

  • Fluorescence and Photochemical Properties : Studies have explored the fluorescence behavior and photochemical properties of thiophene analogs of this compound, which are significant in the development of fluorescent materials (Bohnwagner et al., 2017).

Miscellaneous Applications

  • Organic Thin-Film Transistors : Research has been conducted on [1]benzothieno[3,2-b][1]benzothiophene-based asymmetric conjugated molecules derived from this compound for high-mobility organic thin-film transistors (He et al., 2017).

  • Anaerobic Cometabolic Conversion : The compound has been studied in the context of anaerobic cometabolic conversion by a sulfate-reducing enrichment culture, providing insights into environmental bioremediation processes (Annweiler et al., 2001).

Biochemical Analysis

Biochemical Properties

1-Benzothiophene-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to bind to certain transcription factors, altering their ability to regulate gene expression . Moreover, this compound can inhibit or activate enzymes by interacting with their active sites, thereby modulating their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can be influenced by factors such as lipid solubility and binding affinity to cellular components.

Properties

IUPAC Name

1-benzothiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJUOWGTGHKFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383676
Record name 1-BENZOTHIOPHENE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060-63-1
Record name 1-BENZOTHIOPHENE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophene-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of CuCN (86 g, 960 mmol), 5-bromobenzo[b]thiophene (157 g, 723 mmol), pyridine (80 mL) and DMF (1400 mL) was heated at reflux for 14 h. After cooled to 80° C., the reaction mixture was poured into a cold aqueous solution of ethylenediamine (400 mL in 2 L water) cooled by an icebath. The product was extracted with ether (2×1.5 L). The ether layer was washed with brine (1 L), dried (Na2SO4), and concentrated. The residue was recrystallized from CHCl3/Hexanes (50 mL/2000 mL) to give benzo[b]thiophene-5-carbonitrile (106 g, 90%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 8.15 (s, 1H), 7.97 (d, J=8.3 Hz, 1H), 7.61 (d, J=5.4 Hz, 1H), 7.56 (d, J=8.3 Hz, 1H), 7.41 (d, J=5.4 Hz, 1H).
Name
CuCN
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
80 mL
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reactant
Reaction Step One
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Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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N#C[Cu]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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